molecular formula C9H6N4OS B13110556 4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 91545-23-2

4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B13110556
CAS No.: 91545-23-2
M. Wt: 218.24 g/mol
InChI Key: SBSHQXQREFUAQX-UHFFFAOYSA-N
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Description

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a heterocyclic compound that belongs to the class of triazinoindazoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indazole ring, with a thioxo group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The structures of the synthesized compounds are evaluated using 1H and 13C NMR spectroscopy involving 2D NMR techniques such as 1H—1H COSY, 1H—13C HSQC, and 1H—13C HMBC .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one is unique due to its specific structural features, such as the fusion of the triazine and indazole rings and the presence of the thioxo group

Properties

CAS No.

91545-23-2

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

4-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-b]indazol-1-one

InChI

InChI=1S/C9H6N4OS/c14-8-7-5-3-1-2-4-6(5)12-13(7)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15)

InChI Key

SBSHQXQREFUAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=O)NNC(=S)N3N=C2C=C1

Origin of Product

United States

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